molecular formula C10H15N3O3 B598013 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- CAS No. 1198439-06-3

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)-

Cat. No.: B598013
CAS No.: 1198439-06-3
M. Wt: 225.248
InChI Key: WGLLACIEQFPTFM-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a carboxylic acid group at position 3, a methyl group at position 1, and a morpholinylmethyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- can be synthesized through a multi-step process. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with a chlorinated alkyl carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and sulfuric acid, reducing agents such as hydrogen gas, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- include:

Uniqueness

What sets 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinylmethyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-8(6-9(11-12)10(14)15)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLACIEQFPTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178220
Record name 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198439-06-3
Record name 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198439-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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